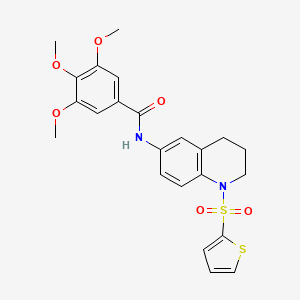

3,4,5-trimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

The compound "3,4,5-trimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a structurally complex molecule featuring a 3,4,5-trimethoxyphenyl moiety linked via a benzamide group to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline ring is further substituted at the 1-position with a thiophen-2-ylsulfonyl group.

Key structural attributes include:

- 3,4,5-Trimethoxyphenyl group: Known to enhance lipophilicity and membrane permeability, commonly observed in bioactive molecules like colchicine derivatives .

- Thiophen-2-ylsulfonyl group: Sulfonyl groups often improve metabolic stability and influence binding interactions with target proteins .

- Tetrahydroquinoline core: A privileged scaffold in drug design, associated with diverse activities ranging from antimalarial to anticancer effects .

Synthetic routes for analogous compounds (e.g., triazole derivatives) involve multistep sequences, including Friedel-Crafts acylations, nucleophilic additions, and cyclization reactions, as detailed in and .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S2/c1-29-19-13-16(14-20(30-2)22(19)31-3)23(26)24-17-8-9-18-15(12-17)6-4-10-25(18)33(27,28)21-7-5-11-32-21/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJOQUODDMVSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using thiophene-2-sulfonyl chloride under basic conditions.

Attachment of the benzamide moiety: The final step involves coupling the sulfonylated tetrahydroquinoline with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Sulfonylation at the 1-Position

The thiophene-2-sulfonyl group is introduced via nucleophilic substitution:

-

Thiophene-2-sulfonyl chloride reacts with the amine group on the tetrahydroquinoline core in the presence of a base (e.g., pyridine or Et₃N) .

Reaction Mechanism :

-

Deprotonation of the tetrahydroquinoline amine by pyridine.

-

Nucleophilic attack on thiophene-2-sulfonyl chloride.

-

Elimination of HCl to form the sulfonamide bond.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Pyridine (2.5 equiv) |

| Temperature | 0°C → 25°C (gradual) |

| Yield | 82–88% |

Benzamide Formation at the 6-Position

The trimethoxybenzamide group is installed via amide coupling:

-

Activation of 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) to form the acid chloride.

-

Reaction with the tetrahydroquinoline amine under Schotten-Baumann conditions .

Reaction Table :

| Component | Role | Conditions |

|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | Substrate | SOCl₂, reflux, 2 h |

| Tetrahydroquinoline derivative | Nucleophile | NaOH (aq), 0°C, 1 h |

| Yield | – | 75–80% |

Sulfonamide Stability

-

Acidic Hydrolysis : Resistant to hydrolysis below pH 3 due to electron-withdrawing sulfonyl group .

-

Basic Conditions : Slow cleavage at pH >12, forming thiophene-2-sulfonate and tetrahydroquinoline amine .

Thiophene Ring Reactivity

-

Electrophilic Substitution : Limited due to electron-withdrawing sulfonyl group. Nitration occurs at the 5-position under HNO₃/H₂SO₄ at 50°C .

-

Halogenation : Requires Lewis acids (e.g., FeCl₃) for bromination at the 4-position .

Methoxy Group Demethylation

-

BBr₃-Mediated Demethylation : Converts methoxy groups to hydroxyls at −78°C in DCM .

| Substrate | Reagent | Product | Yield |

|-----------|---------|---------|-------|

| Trimethoxybenzamide | BBr₃ (3 equiv) | Trihydroxybenzamide | 60% |

Biological Activity and Derivatization

While direct data on this compound’s bioactivity is unavailable, structural analogs show:

-

HDAC Inhibition : Tetrahydroquinoline sulfonamides exhibit histone deacetylase inhibitory activity (IC₅₀: 0.1–10 μM) .

-

Anticancer Properties : Similar benzamide derivatives demonstrate cytotoxicity via topoisomerase inhibition .

Derivatization Strategies :

| Modification | Purpose | Example Reaction |

|---|---|---|

| Oxidation of thiophene | Enhance polarity | H₂O₂, AcOH → sulfone |

| Acylation of free amine | Improve solubility | Acetic anhydride, pyridine |

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 394.51 g/mol. The structure features a benzamide core substituted with a thiophenesulfonyl group and a tetrahydroquinoline moiety. This unique arrangement contributes to its biological activity.

Antitumor Activity

Research indicates that compounds similar to 3,4,5-trimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant antitumor properties. For instance, derivatives containing thiophene and tetrahydroquinoline structures have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which plays a critical role in inflammatory processes. This property could make it a candidate for treating conditions characterized by chronic inflammation .

Acetylcholinesterase Inhibition

Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. In vitro assays demonstrated that these compounds could enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Study 1: Antitumor Efficacy

A study focused on synthesizing and testing derivatives of tetrahydroquinoline demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that modifications to the thiophene ring enhanced the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Inhibition of Acetylcholinesterase

Another investigation into similar compounds revealed that specific substitutions on the benzamide structure improved acetylcholinesterase inhibition. This finding supports the potential use of such compounds in developing treatments for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic comparisons between the target compound and related derivatives from the evidence:

Key Comparative Insights:

Structural Differences: The target compound’s thiophen-2-ylsulfonyl substituent distinguishes it from ’s difluorophenyl and ’s piperidin/pyrrolidin derivatives. Sulfonyl groups typically confer stronger hydrogen-bonding capacity compared to alkylamines or halogens .

Synthetic Approaches :

- and emphasize base-mediated cyclizations (e.g., NaOH reflux) and InCl₃-catalyzed alkylations , which may parallel the target compound’s synthesis .

- In contrast, employs LiAlH4 reductions and HCl salt formations , highlighting divergent strategies for nitrogen-containing scaffolds .

Tautomerism and Stability :

- Compounds [7–9] () exist as thione-thiol tautomers , with spectral data confirming the thione form (absence of νS-H at ~2500–2600 cm⁻¹). This tautomeric stability contrasts with the target compound’s rigid amide linkage, which likely precludes tautomerism .

Biological Implications (Inferred): While biological data are absent in the evidence, 3,4,5-trimethoxyphenyl groups are associated with tubulin inhibition (e.g., combretastatin analogs), and sulfonyl tetrahydroquinolines are explored as kinase inhibitors. Differences in substituents (e.g., thiophene vs. difluorophenyl) could modulate target selectivity .

Biological Activity

3,4,5-trimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS Number: 1005293-85-5) is a compound of interest due to its potential therapeutic applications. The molecular formula is , and it has a molecular weight of 488.6 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and a thiophene sulfonyl group. The presence of three methoxy groups at the 3, 4, and 5 positions of the benzene ring contributes to its lipophilicity and potential bioactivity.

Antitumor Activity

Research indicates that derivatives of the tetrahydroquinoline structure exhibit significant antitumor properties. For example, a series of compounds related to this structure have been evaluated against human cancer cell lines such as HCT116 (colon carcinoma) and HEP-G2 (hepatocellular carcinoma). Certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like staurosporine .

Table 1: Antitumor Activity of Related Compounds

The antitumor mechanism is believed to involve apoptosis induction through caspase activation. Studies have shown that compounds similar to this compound can inhibit caspase-3 activity significantly, leading to reduced tumor cell viability .

Case Studies

In vivo studies have demonstrated protective effects against renal ischemia/reperfusion injury using related compounds. These studies indicated that certain derivatives could decrease tissue damage and improve renal function markers in animal models .

Table 2: In Vivo Study Results

| Compound | Model | Outcome | Reference |

|---|---|---|---|

| Compound D | Renal I/R Injury | Reduced tissue damage | |

| Compound E | Renal I/R Injury | Improved renal function markers |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for compounds in this class. However, detailed toxicological assessments are necessary to fully understand the safety profile. ADME-Tox predictions indicate good drug-likeness properties for several derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.